

# Arecolidine Hydrobromide: A Comprehensive Technical Guide to its Pharmacological Properties

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## Compound of Interest

Compound Name: **Arecolidine**

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## Abstract

**Arecolidine** hydrobromide, an active alkaloid derived from the betel nut, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of **arecolidine** hydrobromide, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of associated signaling pathways and experimental workflows to support further research and development.

## Physicochemical Properties

**Arecolidine** hydrobromide is the hydrobromide salt of arecoline.<sup>[1]</sup> Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate;hydrobromide	[2]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> BrNO <sub>2</sub>	[2]
Molecular Weight	236.11 g/mol	[2]
Melting Point	177-179 °C	[2]
Solubility	Soluble in water	[2]

## Pharmacodynamics: Mechanism of Action and Physiological Effects

**Arecolidine** hydrobromide's primary mechanism of action is as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[3][4] It exhibits varying affinities for the five subtypes of mAChRs (M1-M5), leading to a wide range of parasympathomimetic effects.

### Muscarinic Receptor Agonism

**Arecolidine** hydrobromide acts as a partial agonist at all five muscarinic receptor subtypes.[2] Its potency, as indicated by EC<sub>50</sub> values, varies across the subtypes.

### Key Pharmacological Activities

Extensive research has demonstrated a variety of pharmacological effects of **arecolidine** hydrobromide, including:

- Anti-Rheumatoid Arthritis Activity: **Arecolidine** hydrobromide has been shown to inhibit the proliferation of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLSs) and alleviate symptoms in a collagen-induced arthritis (CIA) mouse model.[1][5] This effect is mediated, at least in part, through the inactivation of the PI3K/AKT signaling pathway.[1][5]
- Gastroprotective Effects: Studies have indicated that **arecolidine** hydrobromide can protect against the formation of gastric ulcers in various experimental models, including those induced by stress and acetic acid.[2]

- Anti-Cataract Activity: **Arecolidine** hydrobromide has demonstrated the potential to prevent or slow the progression of cataracts in a sugar-induced lens opacity model.[2]
- Other Activities: Additional reported activities include potential effects on the cardiovascular and central nervous systems.[2]

## Quantitative Pharmacological Data

This section summarizes the key quantitative data related to the pharmacological activity of **arecolidine** hydrobromide.

**Table 1: Muscarinic Receptor Binding Affinity of Arecolidine**

Receptor Subtype	EC50 (nM)
M1	7
M2	95
M3	11
M4	410
M5	69

Data sourced from Cayman Chemical product information, citing various primary literature sources.[6]

**Table 2: In Vitro Efficacy in Rheumatoid Arthritis Model**

Cell Line/Model	Parameter	Value	Reference
RA-FLSs	IC50 (Proliferation)	71.55–105.16 µg/ml	[5]

**Table 3: Pharmacokinetic Parameters in Beagle Dogs (3 mg/kg oral dose)**

Parameter	Value	Unit	Reference
Cmax	60.61	ng/mL	<a href="#">[2]</a>
Tmax	120.07	min	<a href="#">[2]</a>
t <sub>1/2</sub>	69.32	min	<a href="#">[2]</a>
AUC <sub>0-t</sub>	15116.86	minng/mL	<a href="#">[2]</a>
AUC <sub>0-∞</sub>	15771.37	minng/mL	<a href="#">[2]</a>
CL/F	0.19	L/min/kg	<a href="#">[2]</a>

**Table 4: Toxicological Data from a 14-Day Repeated Oral Dose Study in Wistar Rats**

Dose Group	Observation	Reference
100 mg/kg/day	No Observed Adverse Effect Level (NOAEL)	<a href="#">[3]</a> <a href="#">[7]</a>
200 mg/kg/day	Intermediate effects	<a href="#">[7]</a>
1000 mg/kg/day	Decreased food intake and body weight; significant changes in hematological and blood biochemical parameters.	<a href="#">[7]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating the pharmacological properties of **arecolidine** hydrobromide.

### Collagen-Induced Arthritis (CIA) in Mice

This protocol is based on the study by He et al. (2023) investigating the anti-arthritis effects of **arecolidine** hydrobromide.[\[1\]](#)

- Animals: DBA/1 mice, 8-10 weeks old.

- Induction of Arthritis:

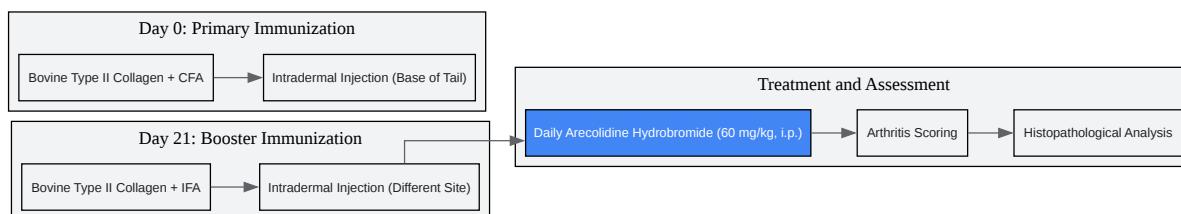
- Bovine type II collagen is emulsified with an equal volume of complete Freund's adjuvant (CFA) to a final concentration of 2 mg/mL.
- On day 0, mice are immunized by intradermal injection of 100  $\mu$ L of the emulsion at the base of the tail.
- On day 21, a booster injection of 100  $\mu$ L of bovine type II collagen emulsified with incomplete Freund's adjuvant (IFA) is administered intradermally at a different site on the tail.

- Treatment:

- **Arecolidine** hydrobromide is administered intraperitoneally (i.p.) at a dose of 60 mg/kg daily, starting from the day of the booster injection for a specified duration.

- Assessment:

- Arthritis severity is scored based on a scale of 0-4 for each paw, considering erythema and swelling.
- Histopathological analysis of the joints is performed to assess inflammation, pannus formation, and cartilage/bone erosion.



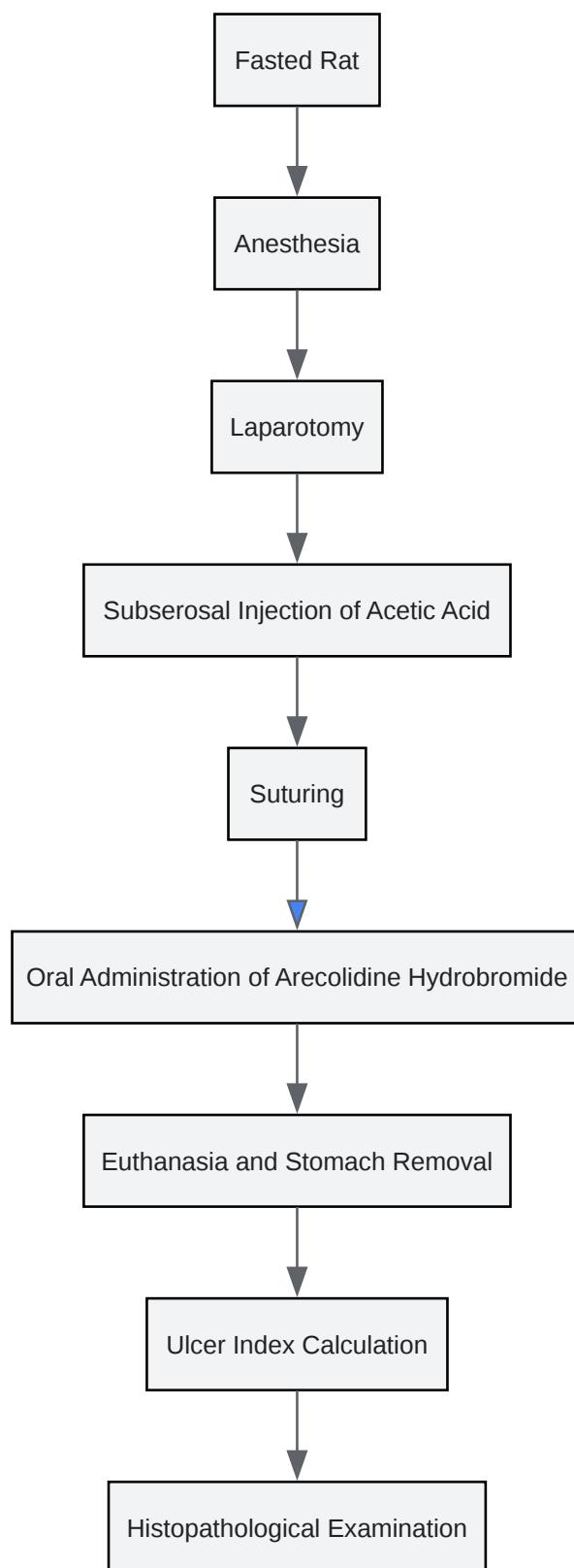
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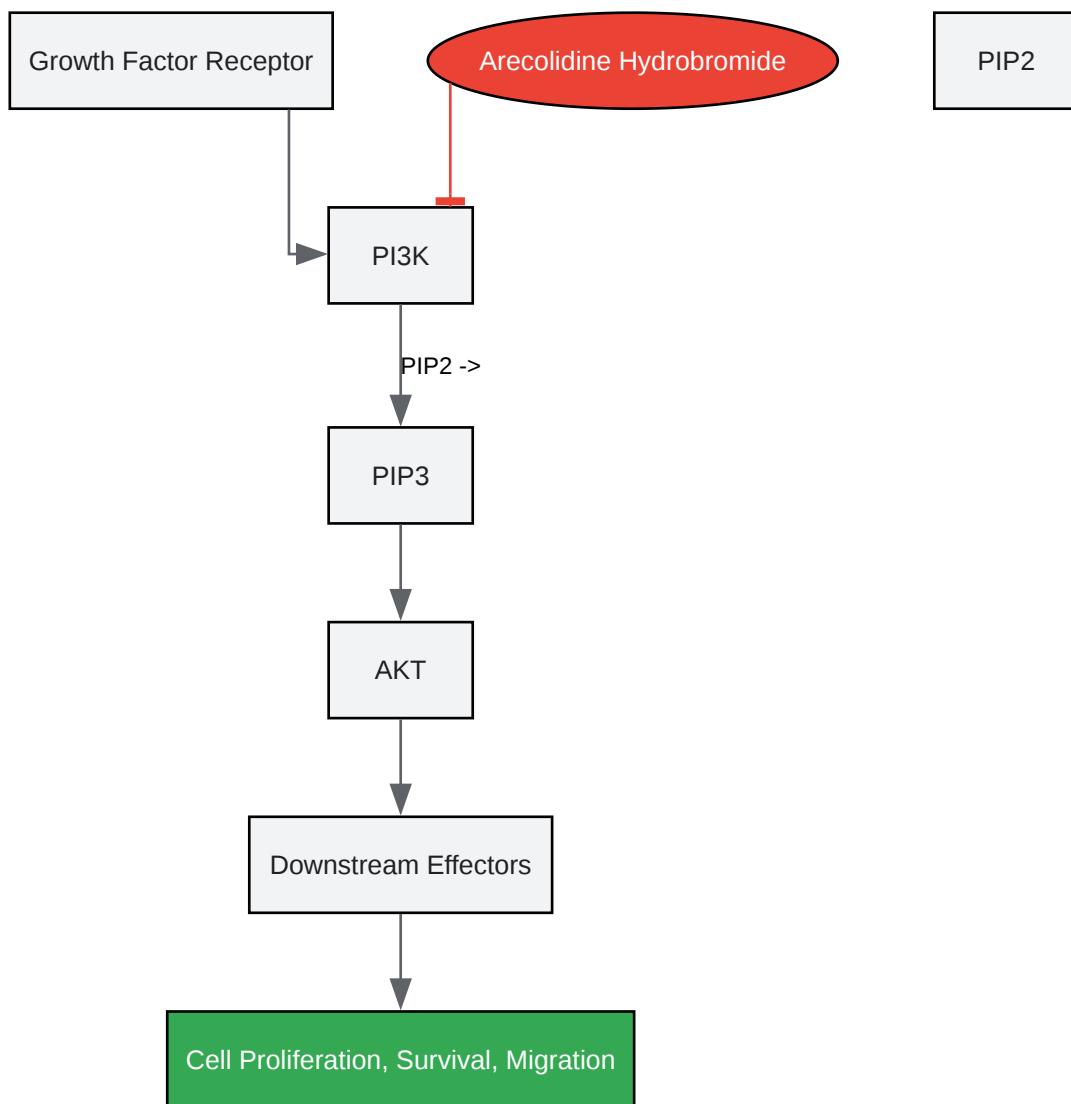
Workflow for Collagen-Induced Arthritis Model.

## Acetic Acid-Induced Gastric Ulcer in Rats

This protocol is a generalized representation based on the work of Tang et al. as cited in a review by Li et al. (2024).[\[2\]](#)

- Animals: Wistar rats.
- Induction of Gastric Ulcer:
  - Rats are fasted for 24 hours with free access to water.
  - Under anesthesia, a laparotomy is performed to expose the stomach.
  - A specific volume of 20% acetic acid (e.g., 0.03 mL) is injected into the subserosal layer of the gastric wall.[\[8\]](#)[\[9\]](#)
  - The abdomen is then sutured.
- Treatment:
  - **Arecolidine** hydrobromide is administered orally at various doses for a specified period post-ulcer induction.
- Assessment:
  - After the treatment period, animals are euthanized, and the stomachs are removed.
  - The ulcerated area is measured, and an ulcer index is calculated.
  - Histopathological examination of the gastric mucosa is performed to assess tissue damage and healing.





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